

N4-Acetylsulfanilamide: A Comprehensive Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N4-AcetylSulfanilamide**

Cat. No.: **B1175526**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Acetylsulfanilamide, a key metabolite of sulfanilamide antibiotics, plays a crucial role in understanding the pharmacology and toxicology of this class of drugs. This document provides an in-depth technical overview of the chemical properties and structural features of **N4-Acetylsulfanilamide**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of experimental workflows to facilitate a thorough understanding of this compound.

Chemical Structure and Identification

N4-Acetylsulfanilamide, with the systematic IUPAC name N-(4-sulfamoylphenyl)acetamide, is a derivative of sulfanilamide where one of the hydrogen atoms of the aniline amino group is replaced by an acetyl group.^{[1][2]} This acetylation is a significant metabolic pathway for sulfanilamide in many organisms.

The structural identifiers for **N4-Acetylsulfanilamide** are summarized in the table below.

Identifier	Value
IUPAC Name	N-(4-sulfamoylphenyl)acetamide[1][2]
CAS Number	121-61-9[3]
Molecular Formula	C8H10N2O3S[2]
SMILES	CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[2]
InChI	InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)[2]
InChIKey	PKOFBHDHYTMYVGJ-UHFFFAOYSA-N[2]

Physicochemical Properties

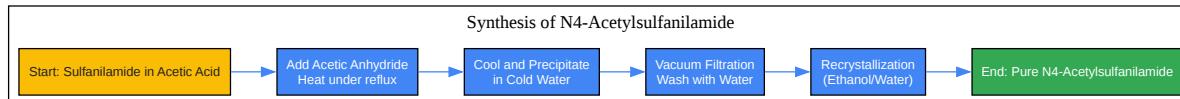
The physicochemical properties of **N4-Acetylsulfanilamide** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

Property	Value
Molecular Weight	214.24 g/mol [2]
Melting Point	214-217 °C[3]
Boiling Point	418.91 °C (at 101,325 Pa)[3]
Solubility	Slightly soluble in water.[3] Soluble in DMSO and methanol.[3]
pKa	9.88 ± 0.12 (Predicted)[3]
Appearance	White to off-white solid[3]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **N4-Acetylsulfanilamide**.

Synthesis of N4-Acetylsulfanilamide


A common laboratory synthesis of **N4-Acetylsulfanilamide** involves the acetylation of sulfanilamide.

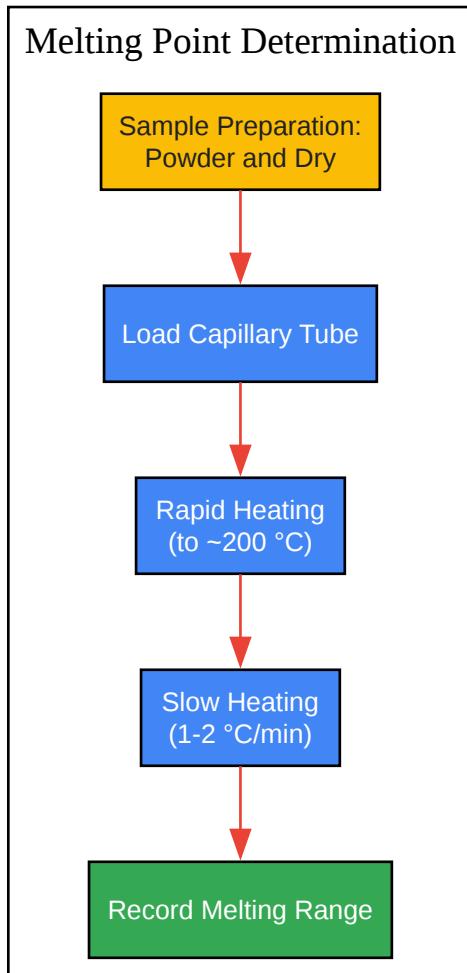
Materials:

- Sulfanilamide
- Acetic anhydride
- Glacial acetic acid
- Sodium acetate
- Hydrochloric acid
- Ethanol
- Water

Procedure:

- Dissolve sulfanilamide in glacial acetic acid.
- Add acetic anhydride to the solution and heat the mixture under reflux.
- Cool the reaction mixture and pour it into cold water to precipitate the crude **N4-Acetylsulfanilamide**.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from ethanol and water to obtain pure **N4-Acetylsulfanilamide**.

[Click to download full resolution via product page](#)


Synthesis Workflow for **N4-Acetyl sulfanilamide**

Melting Point Determination (Capillary Method)

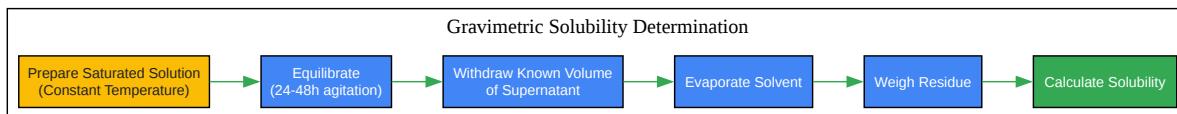
The melting point of **N4-Acetyl sulfanilamide** can be determined using a standard capillary melting point apparatus.

Procedure:

- Ensure the **N4-Acetyl sulfanilamide** sample is finely powdered and completely dry.
- Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

[Click to download full resolution via product page](#)

Capillary Method for Melting Point Determination


Solubility Determination (Gravimetric Method)

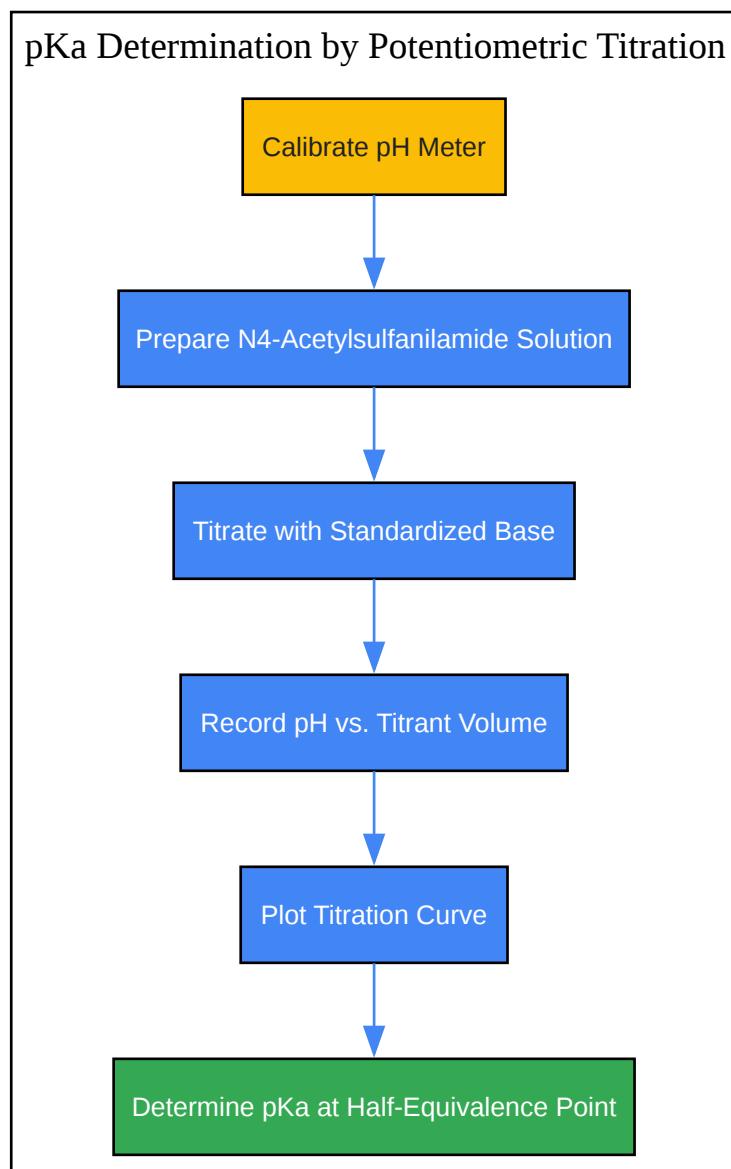
The solubility of **N4-Acetylsulfanilamide** in a given solvent can be determined by the gravimetric method.[4]

Procedure:

- Prepare a saturated solution of **N4-Acetylsulfanilamide** in the desired solvent by adding an excess of the solid to the solvent in a sealed container.
- Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant.
- Evaporate the solvent from the withdrawn sample completely.
- Weigh the remaining solid residue.
- Calculate the solubility in g/L or mol/L.

[Click to download full resolution via product page](#)


Workflow for Gravimetric Solubility Measurement

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of **N4-Acetylsulfanilamide** can be determined by potentiometric titration.[\[1\]](#)[\[5\]](#)

Procedure:

- Calibrate a pH meter using standard buffer solutions.
- Prepare a solution of **N4-Acetylsulfanilamide** of known concentration in a suitable solvent (e.g., a water-cosolvent mixture if solubility is low).
- Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
- Record the pH of the solution after each addition of the titrant.
- Plot the pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point.

[Click to download full resolution via product page](#)

Workflow for Potentiometric pKa Determination

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **N4-Acetylsulfanilamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the amide proton, the sulfonamide protons, and the methyl protons of the acetyl group.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **N4-Acetyl sulfanilamide**.

Key vibrational frequencies would include:

- N-H stretching vibrations for the amide and sulfonamide groups.
- C=O stretching vibration of the amide group.
- S=O stretching vibrations of the sulfonamide group.
- Aromatic C-H and C=C stretching vibrations.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of **N4-Acetyl sulfanilamide**. The tabulated data, along with the described experimental protocols and workflows, offer a valuable resource for scientists and researchers. A thorough understanding of these fundamental characteristics is essential for the continued study of sulfanilamide metabolism and for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. creative-bioarray.com [creative-bioarray.com]
- 2. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [N4-Acetylsulfanilamide: A Comprehensive Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175526#n4-acetylsulfanilamide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com